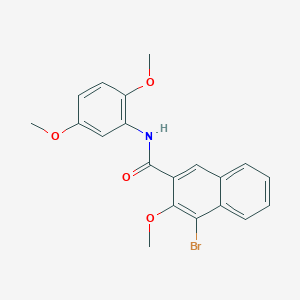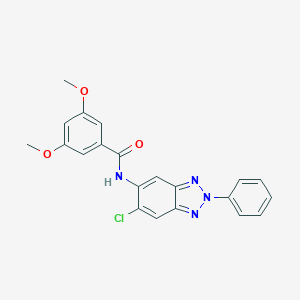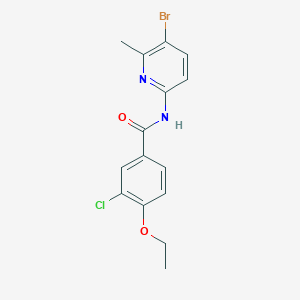![molecular formula C22H17ClN4O4S B278208 N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide](/img/structure/B278208.png)
N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as COTI-2 and is being investigated for its ability to inhibit tumor growth and metastasis.
Mechanism of Action
COTI-2 works by binding to and stabilizing the wild-type p53 protein, which is responsible for regulating cell growth and preventing the formation of tumors. By stabilizing this protein, COTI-2 can help to restore its function in cancer cells that have mutated p53 proteins.
Biochemical and Physiological Effects:
Studies have shown that COTI-2 can inhibit tumor growth and metastasis in animal models of cancer. It has also been found to induce apoptosis in cancer cells and increase the sensitivity of cancer cells to chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of COTI-2 is that it has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment. However, one limitation is that further research is needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for the research and development of COTI-2. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to explore its use in the treatment of other types of cancer, such as pancreatic cancer or melanoma. Additionally, further research is needed to determine the optimal dosage and administration of COTI-2 for cancer treatment.
Synthesis Methods
The synthesis of COTI-2 involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminopyridine to form an intermediate product. This intermediate product is then reacted with thionyl chloride and subsequently treated with 2,6-dimethoxybenzoyl chloride to form the final product, COTI-2.
Scientific Research Applications
COTI-2 has shown potential in the treatment of various types of cancer, including breast, lung, and ovarian cancer. It has been found to inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells and contribute to tumor growth and metastasis. COTI-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
Molecular Formula |
C22H17ClN4O4S |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
N-[[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C22H17ClN4O4S/c1-29-15-5-3-6-16(30-2)18(15)20(28)27-22(32)25-14-11-12(8-9-13(14)23)21-26-19-17(31-21)7-4-10-24-19/h3-11H,1-2H3,(H2,25,27,28,32) |
InChI Key |
FWSKZHDYRAUFBQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B278126.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)
![N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B278129.png)


![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278132.png)
![N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B278134.png)
![3,5-diethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278135.png)


![3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278139.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B278146.png)